{8-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-oxa-4,8-diazaspiro[4.5]dec-4-yl}(phenyl)methanone
Description
The compound {8-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-oxa-4,8-diazaspiro[4.5]dec-4-yl}(phenyl)methanone is a spirocyclic derivative featuring a 1-oxa-4,8-diazaspiro[4.5]decane core. Key structural elements include:
- A 3-chloro-5-(trifluoromethyl)-2-pyridinyl substituent at position 8 of the spirocyclic system.
- A phenylmethanone group at position 3. Synonyms and related identifiers include ZINC3111069, AKOS005092229, and MCULE-6423839318 .
Properties
IUPAC Name |
[8-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-oxa-4,8-diazaspiro[4.5]decan-4-yl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClF3N3O2/c21-16-12-15(20(22,23)24)13-25-17(16)26-8-6-19(7-9-26)27(10-11-29-19)18(28)14-4-2-1-3-5-14/h1-5,12-13H,6-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJNZHCLTLTXKAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12N(CCO2)C(=O)C3=CC=CC=C3)C4=C(C=C(C=N4)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClF3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound {8-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-oxa-4,8-diazaspiro[4.5]dec-4-yl}(phenyl)methanone, also known by its CAS number 338761-08-3, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including relevant data tables, case studies, and research findings.
The molecular formula of the compound is , with a molecular weight of approximately 470.83 g/mol. The structure features a complex spirocyclic framework that may contribute to its biological interactions.
Research indicates that compounds with similar structural motifs often interact with various biological targets, including enzymes and receptors involved in cancer progression and inflammation. The trifluoromethyl group is known to enhance metabolic stability and bioactivity, potentially increasing the compound's efficacy in therapeutic applications.
Case Studies
Case Study 1: In Vitro Analysis
In vitro studies involving derivatives of similar structures have shown significant cytotoxic effects against various cancer cell lines (e.g., HepG2 and Hep3B). These studies typically assess cell viability using assays such as MTT or XTT after treatment with varying concentrations of the compound over different time intervals .
Case Study 2: In Vivo Studies
Animal model studies are essential for evaluating the therapeutic potential of new compounds. For example, in vivo experiments have demonstrated that certain pyridine-based compounds can significantly reduce tumor size when administered at specific dosages (e.g., 5 mg/kg) over a defined treatment period . While direct studies on this compound are necessary, these findings suggest a promising avenue for future research.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues with Spirocyclic Cores
Compound 13 and 14
- Structure :
- 13 : 8-Phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione.
- 14 : 3-(3-(4-(3-Chlorophenyl)piperazin-1-yl)propyl)-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione.
- Key Differences: Both lack the 1-oxa-4,8-diazaspiro[4.5]decane backbone of the target compound.
EUROPEAN PATENT EP 4 374 877 A2 Derivatives
- Structure: Example: 4-[2,3-difluoro-4-[[10-hydroxy-6-methyl-8-oxo-9-[[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]carbamoyl]-6,7-diazaspiro[4.5]dec-9-en-7-yl]methyl]phenoxy]butanoic acid.
- Key Differences :
Functional Analogues with Pyridinyl and Trifluoromethyl Groups
(4-Chloro-phenyl)-[5-(3-chloro-5-trifluoromethyl-pyridin-2-yl)-pyrazol-1-yl]-methanone (CAS 1311278-51-9)
- Structure: Features a pyrazole ring linked to a 3-chloro-5-trifluoromethyl-pyridinyl group and a 4-chlorophenylmethanone.
- Key Differences :
Comparative Analysis Table
Research Findings and Implications
- Compound 13/14 : Piperazine substituents in these analogues are associated with higher affinity for GPCRs, but their lack of a trifluoromethyl group may reduce resistance to enzymatic degradation .
- EP 4 374 877 A2 Derivatives: The inclusion of carbamoyl and acidic side chains (e.g., butanoic acid) suggests optimization for oral bioavailability and target engagement in inflammatory pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
